N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide
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Overview
Description
N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Coupling with Valinamide: The final step involves coupling the intermediate with valinamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Shares the pyrimidine core but lacks the valinamide and methoxyphenyl groups.
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a methoxyphenyl group.
Uniqueness
N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1038753-19-3 |
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Molecular Formula |
C28H34N4O3S |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]-[(2-methylphenyl)methyl]amino]-N-(4-methoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C28H34N4O3S/c1-18(2)26(27(34)31-23-11-13-24(35-6)14-12-23)32(16-22-10-8-7-9-19(22)3)25(33)17-36-28-29-20(4)15-21(5)30-28/h7-15,18,26H,16-17H2,1-6H3,(H,31,34) |
InChI Key |
BCZILAYJZBFLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C(C(C)C)C(=O)NC2=CC=C(C=C2)OC)C(=O)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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